UBP301

Description

Properties

IUPAC Name |

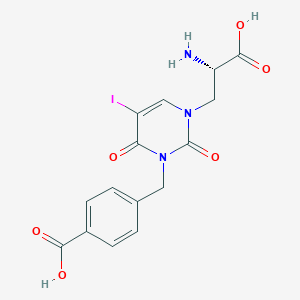

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSYCOCOIYSZGI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14IN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UBP301 Mechanism of Action on Kainate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of UBP301, a selective antagonist of kainate receptors. This document details the binding affinity and functional antagonism of this compound, outlines key experimental protocols for its characterization, and visualizes its interaction with kainate receptor signaling pathways.

Core Mechanism of Action

This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of kainate receptors (KARs). By binding to the receptor, this compound prevents the endogenous ligand, glutamate, from activating the receptor. This inhibition blocks the conformational changes necessary for ion channel opening, thereby preventing the influx of cations (Na+ and Ca2+) that would typically lead to neuronal depolarization. Evidence from cryo-electron microscopy studies has provided a structural basis for this mechanism, showing this compound nestled in the ligand-binding domain of the GluK3 subunit.

Beyond its canonical ionotropic inhibition, this compound also likely modulates the non-canonical, metabotropic signaling of kainate receptors. Kainate receptors can couple to G-proteins to initiate intracellular signaling cascades. By blocking the initial glutamate binding, this compound is presumed to prevent the activation of these downstream G-protein-mediated pathways.

Quantitative Pharmacological Data

The affinity and potency of this compound have been characterized across various kainate receptor subunits. The following table summarizes the available quantitative data.

| Parameter | Value | Receptor Subunit(s) | Method |

| Apparent Kd | 5.94 µM | Kainate Receptors (unspecified subunits) | Not specified in available abstracts |

| IC50 | 164 µM | Kainate Receptors (unspecified subunits) | Not specified in available abstracts |

Key Signaling Pathways and this compound's Point of Intervention

Kainate receptors mediate their effects through two primary signaling pathways: a rapid ionotropic pathway and a slower, modulatory metabotropic pathway. This compound, as a competitive antagonist, inhibits the initial step in both pathways.

Canonical Ionotropic Signaling Pathway

The canonical pathway involves the direct opening of the ion channel upon glutamate binding.

Non-Canonical Metabotropic Signaling Pathway

Kainate receptors can also signal through G-protein-coupled mechanisms, independent of their ion channel activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound on kainate receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for specific kainate receptor subunits.

Methodology:

-

Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]kainate) with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled agonist (e.g., 1 mM glutamate).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Imaging Assay

This functional assay measures the ability of this compound to inhibit agonist-induced calcium influx in cells expressing kainate receptors.

Methodology:

-

Cell Preparation:

-

Seed HEK293 cells stably expressing the kainate receptor subunit of interest in a 96-well, black-walled, clear-bottom plate.

-

On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Using a fluorescence plate reader, measure the baseline fluorescence of the cells.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined period.

-

Initiate the calcium response by adding a fixed concentration of a kainate receptor agonist (e.g., glutamate or kainate).

-

Immediately begin recording the fluorescence intensity over time to capture the agonist-induced calcium influx.

-

-

Data Analysis:

-

For each well, calculate the peak fluorescence response to the agonist.

-

Normalize the responses to the control wells (agonist alone) to determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

-

Conclusion

This compound is a valuable pharmacological tool for the study of kainate receptors. Its mechanism as a competitive antagonist at the glutamate binding site allows for the selective inhibition of both ionotropic and metabotropic signaling pathways mediated by these receptors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapeutics targeting the kainate receptor system. Further research to fully elucidate the selectivity profile of this compound across all kainate receptor subunit combinations will be crucial for its precise application in neuroscience research and drug discovery.

UBP301: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP301 is a synthetic derivative of willardiine, an excitotoxic amino acid originally isolated from the seeds of Acacia willardiana. Unlike its parent compound, which acts as an agonist, this compound has been characterized as a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Selectivity Profile of this compound

This compound exhibits a distinct selectivity profile, demonstrating potent antagonism at kainate receptors with significantly lower affinity for AMPA receptors and a presumed lack of activity at NMDA receptors. This selectivity makes it a valuable pharmacological tool for isolating and studying kainate receptor function in complex biological systems.

Quantitative Affinity and Potency Data

The selectivity of this compound is quantified by its dissociation constant (KD) and its half-maximal inhibitory concentration (IC50) at various glutamate receptor subtypes. The available data from functional and binding assays are summarized below.

| Receptor Target | Ligand/Assay | Quantitative Value | Reference |

| Kainate Receptors (Native) | Kainate-induced depolarization of neonatal rat dorsal root fibres | Apparent KD: 5.94 ± 0.63 µM | [1] |

| AMPA Receptors (Native) | Fast component of the dorsal root-evoked ventral root potential (fDR-VRP) | IC50: 164 µM | [2][3] |

| GluK3 (Human, Recombinant) | Glutamate-evoked currents in HEK293 cells | 100 µM sufficient to block currents |

Note: The ~30-fold selectivity for kainate receptors over AMPA receptors is derived from the apparent KD and IC50 values presented above.[2][3]

Experimental Methodologies

The quantitative data presented in this guide were primarily obtained through electrophysiological and radioligand binding assays. The following sections detail the typical protocols for these experiments.

Electrophysiological Assessment of Antagonist Activity

Electrophysiology is a key technique for functionally characterizing the antagonist properties of compounds like this compound at ionotropic glutamate receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at AMPA receptors and to assess its blocking effect on kainate receptors.

Preparation:

-

Spinal Cord Preparation (for native AMPA and kainate receptor assays): The spinal cord is isolated from neonatal rats and hemisected. The preparation is continuously superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recombinant Receptor Expression (for subtype-specific assays): Human embryonic kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the desired kainate receptor subunit (e.g., GluK3).

Recording:

-

Dorsal Root-Evoked Ventral Root Potential (for AMPA receptor activity): A suction electrode is used to stimulate a dorsal root, and the resulting fast excitatory postsynaptic potential (fEPSP) is recorded from a corresponding ventral root. The amplitude of the fEPSP is measured before and after the application of varying concentrations of this compound.

-

Kainate-Induced Depolarization (for kainate receptor activity): A suction electrode records the depolarization of a dorsal root in response to the application of kainate. The reduction in the amplitude of this depolarization in the presence of different concentrations of this compound is measured.

-

Whole-Cell Patch Clamp (for recombinant receptors): Currents are recorded from single HEK293 cells expressing the receptor of interest. The agonist (e.g., glutamate) is applied to elicit an inward current, and the blocking effect of co-applied this compound is quantified.

Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the agonist-evoked response against the concentration of this compound. The IC50 value is then determined by fitting the data to a sigmoidal dose-response equation.

Radioligand Binding Assay

Objective: To determine the dissociation constant (Ki) of this compound for various kainate receptor subtypes.

Preparation of Cell Membranes:

-

HEK293 cells expressing a specific kainate receptor subtype are harvested.

-

Cells are homogenized in a cold buffer solution containing protease inhibitors.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

Binding Assay:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the kainate receptor (e.g., [³H]kainate).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the ligand-binding domain of kainate receptors. By binding to this site, it prevents the endogenous agonist, glutamate, from binding and subsequently activating the receptor's ion channel. This inhibitory action blocks the influx of cations (Na+ and Ca2+) that would normally lead to neuronal depolarization.

References

UBP301: A Selective GluK1 Kainate Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP301 is a selective antagonist of the GluK1 (glutamate ionotropic receptor kainate type subunit 1) subtype of kainate receptors. As a member of the willardiine class of antagonists, it provides a valuable pharmacological tool for the investigation of GluK1-containing kainate receptors, which are implicated in a variety of neurological processes and disease states, including pain, epilepsy, and neurodegeneration. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its use, and a summary of the signaling pathways it modulates.

Introduction to this compound and GluK1

This compound, with the chemical name (αS)-α-amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid, is a competitive antagonist at the glutamate (B1630785) binding site of kainate receptors. Kainate receptors are a subtype of ionotropic glutamate receptors that mediate a component of excitatory postsynaptic transmission in the central nervous system. They are tetrameric assemblies of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. This compound exhibits selectivity for the GluK1 subunit, making it a crucial tool for dissecting the specific physiological and pathological roles of GluK1-containing receptors.

Pharmacological Profile of this compound

The selectivity of this compound for GluK1-containing receptors is a key feature that enables the specific interrogation of their function. While direct comprehensive selectivity data for this compound across all GluK subunits is not extensively published in a single source, data for this compound and its more potent analogue, UBP310, provide a clear indication of the selectivity profile for this class of compounds.

Data Presentation

Table 1: Quantitative Pharmacological Data for this compound and Related Compounds

| Compound | Target | Assay Type | Affinity/Potency | Reference |

| This compound | Kainate Receptors | Radioligand Binding (Displacement of [³H]kainate) | Apparent Kd = 5.94 µM | [1][2] |

| This compound | Kainate Receptors | Functional Assay | IC50 = 164 µM | [3] |

| UBP310 | GluK1 | Radioligand Binding ([³H]UBP310) | Kd = 21 ± 7 nM | |

| UBP310 | GluK1 | Radioligand Binding ([³H]UBP310) | Kd = 24 ± 6 nM | |

| UBP310 | GluK2 | Radioligand Binding ([³H]UBP310) | No specific binding | |

| UBP310 | GluK3 | Radioligand Binding ([³H]UBP310) | Kd = 0.65 ± 0.19 µM | |

| This compound | AMPA Receptors | Functional Assay | ~30-fold less potent than at Kainate Receptors | [1][2] |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for key experiments.

Radioligand Binding Assay (Competitive)

This protocol is adapted from studies on the related antagonist UBP310 and is suitable for determining the binding affinity of this compound for specific kainate receptor subunits.

Objective: To determine the inhibition constant (Ki) of this compound for GluK1-containing receptors.

Materials:

-

HEK293 cells stably or transiently expressing the human GluK1 subunit.

-

Cell culture reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]kainate or a more selective radiolabeled antagonist like [³H]UBP310.

-

This compound stock solution (e.g., in DMSO).

-

Non-specific binding control: High concentration of a non-labeled ligand (e.g., 100 µM L-glutamate or kainate).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration manifold and vacuum pump.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing GluK1.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate or microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Add a constant concentration of the radioligand (typically at or below its Kd for the receptor).

-

Add varying concentrations of this compound (e.g., from 1 nM to 1 mM).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a saturating concentration of a non-labeled ligand.

-

Incubate the reaction mixture at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to assess the functional antagonism of this compound on GluK1-mediated currents.

Objective: To determine the IC50 of this compound for the inhibition of GluK1-mediated currents.

Materials:

-

HEK293 cells or neurons expressing GluK1 receptors.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

GluK1 agonist (e.g., L-glutamate or kainate).

-

This compound stock solution.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

-

Patching and Recording:

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a baseline response by applying a fixed concentration of the GluK1 agonist (e.g., the EC50 concentration) for a short duration to evoke an inward current.

-

After washout and return to baseline, co-apply the agonist with increasing concentrations of this compound.

-

Ensure complete washout of this compound between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

-

Normalize the current amplitude in the presence of this compound to the control response.

-

Plot the normalized response as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Models

Objective: To evaluate the anticonvulsant effects of this compound.

Materials:

-

Rodents (mice or rats).

-

Kainic acid solution.

-

This compound solution for in vivo administration (e.g., dissolved in saline or a suitable vehicle).

-

Behavioral observation chambers.

-

EEG recording equipment (optional).

Procedure:

-

Animal Preparation and Drug Administration:

-

Administer this compound or vehicle to the animals via a chosen route (e.g., intraperitoneal, intravenous, or intracerebroventricular) at a predetermined time before seizure induction.

-

-

Seizure Induction:

-

Administer kainic acid (e.g., systemically or directly into the hippocampus) to induce seizures.

-

-

Behavioral and/or Electrophysiological Monitoring:

-

Observe and score the severity of seizures using a standardized scale (e.g., the Racine scale).

-

Record electroencephalographic (EEG) activity to quantify seizure duration and frequency.

-

-

Data Analysis:

-

Compare the seizure scores, latency to seizure onset, and/or EEG parameters between the this compound-treated and vehicle-treated groups.

-

Objective: To assess the analgesic properties of this compound in a model of inflammatory pain.

Materials:

-

Rodents (mice or rats).

-

Formalin solution (e.g., 5% in saline).

-

This compound solution for in vivo administration.

-

Observation chambers with a transparent floor.

Procedure:

-

Animal Acclimatization and Drug Administration:

-

Acclimatize the animals to the observation chambers.

-

Administer this compound or vehicle.

-

-

Induction of Nociception:

-

Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

-

-

Behavioral Observation:

-

Immediately after the formalin injection, observe the animal and record the amount of time it spends licking or biting the injected paw.

-

Observations are typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

-

Data Analysis:

-

Compare the duration of nociceptive behaviors in both phases between the this compound-treated and vehicle-treated groups.

-

Signaling Pathways and Visualizations

GluK1-containing receptors can signal through two distinct mechanisms: a canonical ionotropic pathway and a non-canonical metabotropic pathway. This compound, as a competitive antagonist, is expected to block both modes of signaling by preventing agonist binding.

Ionotropic Signaling Pathway

In its ionotropic role, the binding of glutamate to the GluK1 receptor leads to a conformational change that opens the associated ion channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to membrane depolarization and subsequent neuronal excitation.

References

- 1. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UBP301 in Elucidating Kainate Receptor Function in Synaptic Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning, memory, and cognitive function. The primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent increase in synaptic strength, and long-term depression (LTD), a lasting decrease in synaptic efficacy. These processes are primarily mediated by ionotropic glutamate (B1630785) receptors (iGluRs), including AMPA, NMDA, and kainate receptors. While AMPA and NMDA receptors have well-established roles, kainate receptors (KARs) act as critical modulators of synaptic transmission and plasticity. UBP301 is a potent and selective pharmacological tool used to investigate the specific contributions of KARs to these complex neural processes. As a competitive antagonist, this compound allows researchers to isolate and study KAR-dependent mechanisms by blocking their activity without significantly affecting AMPA receptors.

The Modulatory Role of Kainate Receptors in Synaptic Function

Kainate receptors are tetrameric ligand-gated ion channels composed of various combinations of five subunits (GluK1-GluK5). They are expressed throughout the central nervous system, including at presynaptic terminals, postsynaptic densities, and extrasynaptic sites. This diverse localization allows them to play complex and multifaceted roles in regulating neuronal excitability and synaptic plasticity[1].

Unlike AMPA receptors, which primarily mediate fast excitatory transmission, KARs have a more modulatory function. Their activation leads to neuronal depolarization but they also exhibit metabotropic-like, non-canonical actions that can initiate intracellular signaling cascades[1]. Their involvement in synaptic plasticity is synapse-specific:

-

Long-Term Potentiation (LTP): At certain synapses, such as the mossy fiber pathway in the hippocampus, the activation of KARs is crucial for the induction of LTP. Kainate-dependent LTP can influence the recycling and surface expression of AMPA receptors, thereby contributing to the strengthening of the synapse[1]. The use of KAR antagonists like UBP296 (a related compound to this compound) has been shown to block the induction of mossy fiber LTP[2].

-

Long-Term Depression (LTD): KARs can also contribute to the induction of LTD, demonstrating their ability to bidirectionally modulate synaptic strength.

-

Presynaptic Modulation: Presynaptically located KARs can regulate the release of neurotransmitters, including both glutamate and GABA, thereby influencing the overall excitability of neural circuits.

This compound: A Pharmacological Probe for Kainate Receptor Function

To dissect the precise role of KARs from the overlapping functions of other glutamate receptors, selective antagonists are indispensable. This compound serves this purpose by selectively blocking KARs, enabling researchers to determine which aspects of synaptic transmission and plasticity are KAR-dependent.

Pharmacological Profile of this compound

The key pharmacological properties of this compound are summarized in the table below, highlighting its utility as a selective antagonist for experimental studies.

| Property | Value | Source(s) |

| Target | Kainate Receptors | |

| Mechanism of Action | Competitive Antagonist | |

| Apparent Kd | 5.94 µM | |

| Selectivity | Approximately 30-fold selective for kainate receptors over AMPA receptors |

Experimental Protocols

The following section provides a generalized, detailed methodology for using this compound in an in vitro electrophysiology experiment to assess the role of kainate receptors in hippocampal LTP.

Protocol: Investigating the Effect of this compound on LTP in Acute Hippocampal Slices

1. Acute Hippocampal Slice Preparation:

- Anesthetize a rodent (e.g., P21-P35 mouse or rat) in accordance with institutional animal care and use committee guidelines.

- Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., containing in mM: 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2).

- Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

- Transfer slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) (e.g., in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, 2.5 CaCl2) at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording (Field Potentials):

- Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

- Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF, 1-3 MΩ) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

- Determine the stimulus intensity that elicits a fEPSP amplitude that is 30-40% of the maximum response.

3. Experimental Procedure:

- Baseline Recording: Record stable baseline fEPSPs every 30 seconds for at least 20 minutes using the predetermined stimulus intensity.

- Drug Application: Switch the perfusion to aCSF containing this compound at a working concentration (e.g., 5-10 µM, based on its apparent Kd). Allow the drug to perfuse for 20-30 minutes to ensure equilibration in the tissue. Continue to record fEPSPs.

- LTP Induction: While continuing to perfuse with this compound, induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

- Post-Induction Recording: Following HFS, continue to record fEPSPs every 30 seconds for at least 60 minutes in the presence of this compound to assess the magnitude and stability of potentiation.

- Control Experiment: Perform parallel experiments without this compound (vehicle control) to confirm that the HFS protocol reliably induces LTP under standard conditions.

4. Data Analysis:

- Measure the initial slope of the fEPSP for each time point.

- Normalize the fEPSP slopes to the average slope recorded during the 20-minute baseline period.

- Compare the degree of potentiation (average normalized fEPSP slope from 50-60 minutes post-HFS) between the control and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in potentiation in the this compound group would indicate a role for kainate receptors in LTP induction at this synapse.

Visualizations: Pathways and Workflows

Signaling Pathways at the Glutamatergic Synapse

Caption: Glutamatergic synapse showing AMPA, NMDA, and Kainate receptors. This compound selectively blocks Kainate Receptors.

Experimental Workflow for Studying this compound Effects on LTP

References

Investigating Neuronal Circuits with UBP301: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP301 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] This technical guide provides a comprehensive overview of the use of this compound as a pharmacological tool to investigate the function of kainate receptors in neuronal circuits. We will delve into its mechanism of action, present available quantitative data, provide detailed experimental protocols for its application in electrophysiological studies, and visualize key signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of neuronal function and dysfunction.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. It displays a significant selectivity for kainate receptors over AMPA receptors, another major subtype of ionotropic glutamate receptors.[1] While specific inhibitory concentrations vary depending on the subunit composition of the kainate receptor, this compound has been shown to effectively block currents mediated by various kainate receptor subtypes, including those containing GluK1, GluK2, and GluK3 subunits. Its ability to selectively inhibit kainate receptors makes it an invaluable tool for dissecting the specific contributions of these receptors to synaptic transmission and plasticity, processes that are often mediated by a combination of different glutamate receptor subtypes.

Data Presentation

The following tables summarize the available quantitative data on the pharmacological properties of this compound and related compounds. This information is crucial for designing experiments and interpreting results.

| Compound | Receptor Subunit | IC50 | Reference |

| UBP310 | Homomeric GluK3 | 4.0 µM | [2] |

| UBP302 | GluR5-containing kainate receptors | ~10 µM for primary block | [3] |

| UBP302 | AMPA receptors | ≥ 100 µM for block | [3] |

Experimental Protocols

The following are detailed protocols for the preparation of acute hippocampal slices and for performing whole-cell patch-clamp recordings to study the effects of this compound on synaptic transmission.

Acute Hippocampal Slice Preparation

This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.[1][4][5][6]

Materials:

-

Anesthetic (e.g., isoflurane)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibratome

-

Carbogen gas (95% O2 / 5% CO2)

-

Artificial cerebrospinal fluid (aCSF) and cutting solution (see recipes below)

-

Incubation chamber

Solutions:

-

Cutting Solution (ice-cold and carbogenated):

-

92 mM NMDG

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

30 mM NaHCO3

-

20 mM HEPES

-

25 mM Glucose

-

2 mM Thiourea

-

5 mM Na-Ascorbate

-

3 mM Na-Pyruvate

-

0.5 mM CaCl2

-

10 mM MgSO4

-

(Adjust pH to 7.3-7.4 with HCl)

-

-

Artificial Cerebrospinal Fluid (aCSF) (carbogenated):

-

126 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

26 mM NaHCO3

-

10 mM Glucose

-

2 mM CaCl2

-

2 mM MgSO4

-

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.

-

Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.

-

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.

Whole-Cell Patch-Clamp Recording

This protocol outlines the general steps for recording synaptic currents from neurons in acute brain slices and for applying this compound.[7][8][9]

Materials:

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller

-

Intracellular solution (see recipe below)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)

-

Perfusion system

Solutions:

-

K-Gluconate based Intracellular Solution:

-

135 mM K-Gluconate

-

10 mM HEPES

-

10 mM Na-Phosphocreatine

-

4 mM KCl

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

(Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm)

-

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

-

Visualize a neuron (e.g., a CA1 pyramidal neuron in a hippocampal slice) using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull a patch pipette with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Approach the selected neuron with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity. For excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV.

-

To investigate the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound. The concentration will depend on the specific kainate receptor subunits being targeted and should be determined empirically through a dose-response experiment.

-

Record synaptic activity in the presence of this compound to observe its effect on kainate receptor-mediated currents.

-

Wash out the drug by perfusing with normal aCSF to check for reversibility of the effect.

Mandatory Visualization

The following diagrams were created using the Graphviz DOT language to illustrate key concepts related to the investigation of neuronal circuits with this compound.

Kainate Receptor Signaling Pathway

Caption: Kainate receptor signaling pathways blocked by this compound.

Experimental Workflow for Investigating Synaptic Plasticity

Caption: Workflow for studying this compound's effect on LTP.

References

- 1. The Ex vivo Preparation of Spinal Cord Slice for the Whole-Cell Patch-Clamp Recording in Motor Neurons During Spinal Cord Stimulation [jove.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]

UBP301: A Technical Guide to a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP301 is a potent and selective antagonist of the kainate subtype of ionotropic glutamate (B1630785) receptors. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support researchers in utilizing this compound for investigations into glutamatergic neurotransmission and the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound, a derivative of willardiine, is chemically identified as (αS)-α-Amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid. Its structure is characterized by a substituted uracil (B121893) core, which is crucial for its interaction with the ligand-binding domain of kainate receptors.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (αS)-α-Amino-3-[(4-carboxyphenyl)methyl]-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid |

| Molecular Formula | C₁₅H₁₄IN₃O₆ |

| Molecular Weight | 459.2 g/mol |

| CAS Number | 569371-10-4 |

| SMILES | O=C(C(I)=CN1C--INVALID-LINK--C(O)=O)N(CC2=CC=C(C(O)=O)C=C2)C1=O |

| InChI Key | JHSYCOCOIYSZGI-NSHDSACASA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Pharmacological Properties

This compound functions as a competitive antagonist at kainate receptors, displaying notable selectivity over other ionotropic glutamate receptors, particularly AMPA receptors. This selectivity makes it a valuable tool for dissecting the specific roles of kainate receptors in synaptic transmission and plasticity.

Mechanism of Action

Kainate receptors are ligand-gated ion channels that, upon binding to the neurotransmitter glutamate, undergo a conformational change to allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization. This compound competitively binds to the glutamate binding site on the kainate receptor, preventing its activation and subsequent ion flux. Some kainate receptors can also signal through metabotropic pathways involving G-proteins, and this compound is expected to antagonize these functions as well by blocking the initial ligand binding event.

Binding Affinity and Selectivity

This compound exhibits a potent binding affinity for kainate receptors with an apparent dissociation constant (Kd) in the low micromolar range.[1] Critically, it shows a significantly lower affinity for AMPA receptors, providing a window for the selective antagonism of kainate receptor-mediated events.[1]

Table 3: Binding Affinity and Selectivity of this compound

| Receptor | Parameter | Value | Reference |

| Kainate Receptor | Apparent Kd | 5.94 µM | [1] |

| Kainate Receptor | IC₅₀ | 164 µM | |

| AMPA Receptor | Selectivity | ~30-fold over AMPA receptors | [1] |

Key Experimental Protocols

The following protocols are generalized methodologies for characterizing the binding and functional activity of this compound. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay for Kd Determination

This protocol describes a filtration binding assay to determine the dissociation constant (Kd) of this compound for kainate receptors using a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing kainate receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound.

-

For determination of non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound or a standard kainate receptor ligand.

-

Incubate at a defined temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding as a function of the radiolabeled this compound concentration.

-

Analyze the data using non-linear regression to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol outlines the use of whole-cell patch-clamp recordings to assess the functional antagonism of kainate receptor-mediated currents by this compound in cultured neurons or heterologous expression systems.

Methodology:

-

Cell Preparation:

-

Culture neurons or a cell line expressing the kainate receptor subunit(s) of interest on glass coverslips.

-

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Pull recording pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP, 0.3 GTP, pH 7.2).

-

-

Whole-Cell Recording:

-

Establish a giga-ohm seal between the recording pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a known concentration of a kainate receptor agonist (e.g., glutamate or kainate) to elicit an inward current.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.

-

Record the currents and measure the peak amplitude of the agonist-evoked response in the absence and presence of this compound.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the agonist-evoked current by each concentration of this compound.

-

Plot the percentage inhibition as a function of the this compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

-

Applications in Research and Drug Development

The selectivity of this compound for kainate receptors makes it an invaluable pharmacological tool for:

-

Investigating the physiological and pathophysiological roles of kainate receptors in synaptic transmission, plasticity, and neuronal excitability.

-

Elucidating the contribution of specific kainate receptor subunits to neuronal function by using it in combination with genetic knockout or knockdown models.

-

Studying the involvement of kainate receptors in neurological and psychiatric disorders , such as epilepsy, neuropathic pain, and mood disorders.

-

Serving as a lead compound for the development of novel therapeutics targeting kainate receptors. Cryo-electron microscopy studies of this compound in complex with the GluK3 receptor provide structural insights that can guide the design of new, more potent, and selective antagonists.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of kainate receptors. Its defined chemical structure, favorable physicochemical properties, and specific pharmacological profile make it an essential tool for the neuroscience research community. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in advancing our understanding of kainate receptor biology and in the pursuit of novel therapeutic strategies for a range of neurological disorders.

References

UBP301: A Technical Guide to Exploring Kainate Receptor Function in Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key area of research in the pursuit of novel antiepileptic drugs (AEDs) is the role of ionotropic glutamate (B1630785) receptors, particularly kainate receptors (KARs), in the pathophysiology of the disease.[1][2] Overactivation of these receptors is implicated in neuronal hyperexcitability, a hallmark of epileptic seizures.[3] UBP301 is a potent antagonist of kainate receptors, demonstrating selectivity that makes it a valuable tool for dissecting the specific contributions of KAR subunits to epileptogenesis.[4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in preclinical epilepsy research.

This compound: Mechanism of Action and Selectivity

Table 1: Quantitative Data for this compound and Related Compounds

| Compound | Target | Affinity/Potency | Notes |

| This compound | Kainate Receptors | Apparent Kd = 5.94 μM | Displays ~30-fold selectivity over AMPA receptors.[10][11] |

| UBP310 | GluK1 | IC50 = 130 nM | Also blocks homomeric GluK3 receptors.[8] |

| UBP310 | GluK1 | Apparent KD = 18 ± 4 nM | For depression of kainate responses on the dorsal root.[8] |

| UBP310 | GluK1 vs. GluK2 | 12,700-fold selectivity | --- |

| UBP310 | GluK3 | Potent antagonist | IC50 value of 23 nM for blocking currents mediated by rapid application of glutamate.[5] |

Kainate Receptor Signaling in Epilepsy

Kainate receptors contribute to neuronal excitability through both ionotropic and metabotropic signaling pathways.[2] Their activation can lead to membrane depolarization through the influx of cations.[12] Additionally, KARs can modulate neurotransmitter release and neuronal excitability through G-protein-coupled signaling cascades, often involving protein kinase C (PKC) and protein kinase A (PKA).[2][13][14] In the context of epilepsy, dysregulation of KAR signaling can disrupt the delicate balance of excitation and inhibition in the brain. For instance, activation of presynaptic KARs on GABAergic interneurons can suppress inhibitory neurotransmission, thereby contributing to a pro-convulsive state.[15]

References

- 1. Kainate Receptors: Role in Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prostaglandin EP1 receptor potentiates kainate receptor activation via a protein kinase C pathway and exacerbates status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EMDB-0839: GluK3 receptor complex with this compound - Yorodumi [pdbj.org]

- 8. rndsystems.com [rndsystems.com]

- 9. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Astrocyte-mediated activation of neuronal kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kainate receptors mediate a slow postsynaptic current in hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two populations of kainate receptors with separate signaling mechanisms in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Presynaptic kainate receptor-mediated facilitation of glutamate release involves Ca2+-calmodulin and PKA in cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the role of GluK1 subunits with UBP301

An In-depth Technical Guide on the Role of GluK1 Subunits with UBP301

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system. Composed of five different subunits (GluK1-5), the heterogeneity of KARs contributes to their diverse physiological functions. The GluK1 subunit, in particular, has been implicated in a range of neurological and psychiatric conditions, making it a significant target for therapeutic intervention. Understanding the pharmacology of GluK1-containing receptors is paramount for the development of novel therapeutics. This guide focuses on the interaction between the GluK1 subunit and this compound, a potent kainate receptor antagonist, providing a comprehensive overview of the quantitative data, experimental methodologies, and associated signaling pathways.

Data Presentation

The following tables summarize the available quantitative data regarding the interaction of this compound and the related compound UBP310 with kainate receptor subunits.

Table 1: Electrophysiological Effects of this compound on GluK1-mediated Currents

| Compound | Cell Type | Receptor Subunit | Agonist | This compound Concentration | Effect |

| This compound | HEK293 | GluK1-1aEM | 10 mM Glutamate | 10 µM | Blockade of glutamate-activated currents.[1] |

Table 2: Binding Affinity and Selectivity of this compound

| Compound | Receptor Target | Apparent Kd (µM) | Selectivity over AMPA Receptors |

| This compound | Kainate Receptors | 5.94 | ~30-fold |

Note: The apparent Kd is for kainate receptors in general and not specific to the GluK1 subunit.

Table 3: Binding Affinity of the Related Antagonist UBP310 for Kainate Receptor Subunits

| Compound | Receptor Subunit | Radioligand | Kd (nM) |

| UBP310 | GluK1 | [3H]UBP310 | 21 ± 7 |

| UBP310 | GluK3 | [3H]UBP310 | 650 ± 190 |

Note: Data for UBP310 is provided for comparative purposes due to the limited availability of direct binding data for this compound to specific GluK1 subunits.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effect of antagonists on GluK1-expressing cells.[1]

Objective: To measure the effect of this compound on glutamate-evoked currents in HEK293 cells expressing GluK1 subunits.

Materials:

-

HEK293 cells transiently or stably expressing the GluK1 subunit.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg (pH 7.2).

-

Patch pipettes (3-5 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

Glutamate (agonist) and this compound (antagonist) solutions.

Procedure:

-

Cell Culture: Plate HEK293 cells expressing GluK1 onto glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Approach a cell with a patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a saturating concentration of glutamate (e.g., 10 mM) to elicit a baseline current response.

-

Wash out the glutamate and then pre-incubate the cell with the desired concentration of this compound (e.g., 10 µM) for a defined period.

-

Co-apply glutamate and this compound and record the current response.

-

Wash out both compounds to assess the reversibility of the block.

-

-

Data Analysis: Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound like this compound to GluK1.

Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of this compound for the GluK1 receptor subunit.

Materials:

-

Membrane preparations from cells expressing the GluK1 subunit.

-

Radiolabeled ligand (e.g., [3H]kainate or a specific [3H]antagonist).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing GluK1 in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Binding Reaction: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include a control for non-specific binding using a high concentration of a known unlabeled ligand.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

GluK1-containing kainate receptors mediate their effects through both ionotropic (ion channel) and metabotropic (G-protein coupled) signaling pathways.

-

Ionotropic Signaling: Upon glutamate binding, the integral ion channel of the GluK1 receptor opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization and downstream cellular responses. This compound, as a competitive antagonist, is expected to bind to the glutamate binding site and prevent this channel opening.

-

Metabotropic Signaling: GluK1 subunits can also couple to pertussis toxin-sensitive Gi/o proteins.[2][3][4][5][6] This non-canonical signaling pathway can lead to the modulation of second messenger systems and ion channels, independent of the receptor's ion flux. The blockade of the glutamate binding site by this compound would also be expected to inhibit this G-protein activation.

Experimental Workflow for Electrophysiological Recording

References

- 1. researchgate.net [researchgate.net]

- 2. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A proteomic analysis reveals the interaction of GluK1 ionotropic kainate receptor subunits with Go proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - Instituto de Neurociencias de Alicante [in.umh-csic.es]

UBP301: A Pharmacological Tool for Probing Glutamate Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UBP301 and its analogues are potent and selective antagonists of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. Their selectivity, particularly for GluK1 and GluK3 subunits, makes them invaluable pharmacological tools for elucidating the physiological and pathophysiological roles of these receptors in the central nervous system. This guide provides a comprehensive overview of this compound, including its binding affinities, detailed experimental protocols for its use in research, and visualizations of its mechanism of action and experimental characterization.

Introduction to this compound and Kainate Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by a variety of ionotropic and metabotropic receptors.[1] Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission.[2] They are broadly classified into three subtypes: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors (KARs).[1]

Kainate receptors are composed of five different subunits: GluK1-5 (formerly known as GluR5-7, KA1, and KA2).[3] GluK1-3 can form functional homomeric or heteromeric receptors, while GluK4 and GluK5 require co-assembly with GluK1-3 subunits to form functional channels.[4] KARs are expressed throughout the central nervous system, including the hippocampus, cortex, and cerebellum, where they play crucial roles in synaptic transmission, plasticity, and neuronal excitability.[2][5] Dysfunction of KAR signaling has been implicated in various neurological and psychiatric disorders, such as epilepsy, chronic pain, and schizophrenia.[3]

The development of subunit-selective pharmacological tools is essential for dissecting the specific functions of different KAR assemblies. This compound and its related compounds, such as UBP310 and ACET, have emerged as potent and selective antagonists for GluK1- and GluK3-containing KARs, making them critical research tools.[3]

Quantitative Pharmacological Profile of this compound and Related Compounds

The affinity and selectivity of this compound and its analogues have been characterized using various in vitro assays. The data presented below are crucial for designing and interpreting experiments aimed at investigating KAR function.

| Compound | Receptor Subunit | Assay Type | Parameter | Value | Reference |

| UBP310 | human GluK1 | Radioligand Binding ([³H]UBP310) | KD | 21 ± 7 nM | [6] |

| UBP310 | human GluK3 | Radioligand Binding ([³H]UBP310) | KD | 0.65 ± 0.19 µM | [6] |

| UBP310 | human GluK1 | Functional (Ca²⁺ fluorescence) | IC₅₀ | 130 nM | [7] |

| UBP315 | rat GluK1 LBD | Radioligand Binding ([³H]glutamate displacement) | Kd | 33 ± 4 nM | [8] |

| UBP318 | rat GluK1 LBD | Radioligand Binding ([³H]glutamate displacement) | Kd | 186 ± 23 nM | [8] |

| ACET (UBP316) | human GluK1 | Functional (Ca²⁺ fluorescence) | - | Potent antagonist | [3] |

| LY466195 | rat GluK1 LBD | Radioligand Binding ([³H]glutamate displacement) | Kd | 38 ± 7 nM | [8] |

Table 1: Binding Affinities and Potency of UBP Compounds and LY466195 at Kainate Receptor Subunits. This table summarizes key quantitative data for this compound-related antagonists, highlighting their affinity and potency for different kainate receptor subunits. LBD refers to the Ligand Binding Domain.

| Compound | Receptor Subtype | Radioligand | Kᵢ (µM) |

| DNQX (1.1) | GluA2 | [³H]AMPA | 0.23 |

| GluK1 | [³H]KA | 0.9 | |

| GluK2 | [³H]KA | 0.3 | |

| CNQX (1.2) | GluA2 | [³H]AMPA | 0.3 |

| GluK1 | [³H]KA | 1.8 | |

| GluK2 | [³H]KA | 0.5 |

Table 2: Binding Affinities of Quinoxaline-2,3-dione Antagonists at iGluRs. This table provides context by showing the binding affinities of broader-spectrum antagonists for comparison with the more selective UBP compounds.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a pharmacological tool. The following sections provide protocols for key experiments.

Radioligand Binding Assay for Kainate Receptors

This protocol is adapted from studies characterizing [³H]UBP310 binding to recombinant human kainate receptors.[10]

Objective: To determine the binding affinity (KD) and density (Bmax) of a radiolabeled ligand (e.g., [³H]UBP310) to specific kainate receptor subunits expressed in cell membranes, or to determine the inhibitory constant (Kᵢ) of an unlabeled compound (e.g., this compound) by competition.

Materials:

-

HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1 or GluK3).

-

Cell lysis buffer: 50 mM Tris-HCl, pH 7.4.

-

Binding buffer: 50 mM Tris-citrate, pH 7.4.

-

Radioligand: [³H]UBP310.

-

Unlabeled ligand for non-specific binding determination (e.g., 100 µM kainate).

-

Test compound (e.g., this compound) for competition assays.

-

Glass fiber filters (e.g., GF/C).

-

Polyethylenimine (PEI) 0.3% for presoaking filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the target receptor.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Saturation Binding Assay (to determine KD and Bmax):

-

In a 96-well plate, add 100-200 µg of membrane protein per well.

-

Add increasing concentrations of [³H]UBP310 to a series of wells.

-

To a parallel set of wells, add the same concentrations of [³H]UBP310 plus a high concentration of unlabeled kainate (100 µM) to determine non-specific binding.

-

Incubate on ice for 1 hour.

-

Terminate the incubation by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Competition Binding Assay (to determine Kᵢ):

-

To each well, add 100-200 µg of membrane protein.

-

Add a fixed concentration of [³H]UBP310 (typically at or below its KD value).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Include control wells for total binding (no competitor) and non-specific binding (100 µM kainate).

-

Incubate and process as described for the saturation assay.

-

Data Analysis:

-

For saturation binding, specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax values are determined by non-linear regression analysis of the specific binding data.

-

For competition binding, the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined from the dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Intracellular Calcium Fluorescence Assay

This protocol is a common method for functionally assessing the antagonist activity of compounds at ionotropic glutamate receptors that are permeable to Ca²⁺ or are expressed in cells that allow for a secondary Ca²⁺ influx.[11][12]

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium ([Ca²⁺]i) in cells expressing specific kainate receptor subunits.

Materials:

-

HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1 or GluK3).

-

96-well black-walled, clear-bottom cell culture plates.

-

Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Kainate receptor agonist (e.g., kainic acid).

-

Test antagonist (this compound).

-

Fluorescence microplate reader with automated liquid handling.

Procedure:

-

Cell Plating:

-

Seed HEK293 cells expressing the target receptor into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.

-

Aspirate the culture medium from the wells and add 100 µL of loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

-

-

Compound and Agonist Preparation:

-

Prepare stock solutions of this compound and kainic acid in a suitable solvent (e.g., DMSO).

-

Create serial dilutions of this compound in HBSS with 20 mM HEPES.

-

Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

-

Fluorescence Measurement:

-

Place the 96-well plate into the fluorescence microplate reader.

-

Set the excitation and emission wavelengths for Fluo-4 (e.g., 488 nm and 525 nm, respectively).

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

Using the automated liquid handling system, add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 5-15 minutes).

-

Following the antagonist incubation, add the agonist (kainic acid) to induce a calcium influx.

-

Record the fluorescence intensity for at least 60 seconds after agonist addition.

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

The percentage of inhibition by the antagonist is calculated for each concentration.

-

The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on kainate receptor-mediated currents in neurons or heterologous expression systems.

Objective: To characterize the inhibitory effect of this compound on agonist-evoked currents mediated by kainate receptors.

Materials:

-

Cultured neurons or HEK293 cells expressing the kainate receptor of interest.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

Kainate receptor agonist (e.g., glutamate or kainate).

-

This compound.

-

Fast perfusion system for rapid application of solutions.

Procedure:

-

Preparation:

-

Prepare external and internal solutions.

-

Pull patch pipettes to a resistance of 3-5 MΩ.

-

Fill the pipettes with internal solution.

-

Place the cell culture dish on the stage of the microscope.

-

-

Recording:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Using a fast perfusion system, apply the agonist to evoke an inward current.

-

After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of this compound.

-

Wash out this compound to observe the recovery of the agonist-evoked current.

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Construct a concentration-response curve and determine the IC₅₀ value.

Visualizations

Kainate Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of an ionotropic kainate receptor and the point of inhibition by this compound.

Caption: this compound competitively antagonizes glutamate binding to kainate receptors.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the pharmacological characterization of a novel compound like this compound.

Caption: A multi-phase workflow for characterizing a novel glutamate receptor antagonist.

Conclusion

This compound and its analogues are indispensable tools for the study of kainate receptor pharmacology. Their selectivity for GluK1 and GluK3 subunits allows for the precise dissection of the roles of these specific receptor subtypes in synaptic function and neurological disease. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of glutamate signaling in the brain. The continued application of such selective pharmacological agents will undoubtedly pave the way for the development of novel therapeutic strategies targeting kainate receptors.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 3. researchgate.net [researchgate.net]